Increased Lipophilicity (XLogP3) Relative to Unsubstituted Phenyl Analog
The target compound exhibits a computed XLogP3 of 1.3, representing an increase of 0.5 log units compared to the unsubstituted phenyl analog 2-amino-2-methyl-3-phenylpropan-1-ol, which has a computed XLogP3 of 0.8 [1]. This quantified difference is directly attributable to the ortho-methoxy substitution on the aromatic ring, which increases hydrophobic surface area while introducing a hydrogen-bond acceptor site.
| Evidence Dimension | Lipophilicity (XLogP3, computed) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 2-Amino-2-methyl-3-phenylpropan-1-ol (CAS 21394-84-3): XLogP3 = 0.8 |
| Quantified Difference | Δ +0.5 log units (62.5% relative increase) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Higher lipophilicity may improve membrane permeability in cellular assays and alters chromatographic retention behavior, making this compound distinguishable from its des-methoxy analog in both biological screening and analytical workflows.
- [1] PubChem. Computed Properties: XLogP3 values for 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol (CID 61056645) and 2-Amino-2-methyl-3-phenylpropan-1-ol (CID 3048992). View Source
